N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a pyrazole ring, a tetrazole ring, and a trifluoromethoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: Starting from acetylacetone and hydrazine hydrate, the pyrazole ring is formed through a condensation reaction.
Introduction of the Ethyl Linker: The pyrazole derivative is then reacted with 2-bromoethylamine to introduce the ethyl linker.
Synthesis of the Tetrazole Ring: The tetrazole ring is synthesized by reacting the appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: Finally, the pyrazole-ethyl intermediate is coupled with the tetrazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its structural complexity, the compound is explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industry:
Agriculture: The compound may be investigated for use as a pesticide or herbicide due to its potential biological activity.
Polymer Science: It can be incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in a disease pathway or interaction with cellular receptors to induce a therapeutic effect.
Comparison with Similar Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorophenyl group instead of a trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O2/c1-10-9-11(2)25(22-10)8-7-20-15(27)14-21-24-26(23-14)12-3-5-13(6-4-12)28-16(17,18)19/h3-6,9H,7-8H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABKPCNTPPVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.